molecular formula C10H15NaO3S B13905508 sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate

sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate

Cat. No.: B13905508
M. Wt: 238.28 g/mol
InChI Key: GTOAZQYHPNGMCJ-YUWZRIFDSA-M
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Description

Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate is a chemical compound with the molecular formula C10H16O3S.Na. It is a sodium salt derivative of bicyclo[2.2.1]heptane-1-methanesulfinic acid, featuring a unique bicyclic structure with a sulfinic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate typically involves the reaction of bicyclo[2.2.1]heptane-1-methanesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfinic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate is unique due to its specific stereochemistry and the presence of a sulfinic acid group.

Properties

Molecular Formula

C10H15NaO3S

Molecular Weight

238.28 g/mol

IUPAC Name

sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate

InChI

InChI=1S/C10H16O3S.Na/c1-9(2)7-3-4-10(9,6-14(12)13)8(11)5-7;/h7H,3-6H2,1-2H3,(H,12,13);/q;+1/p-1/t7-,10-;/m0./s1

InChI Key

GTOAZQYHPNGMCJ-YUWZRIFDSA-M

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)[O-])C.[Na+]

Origin of Product

United States

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